

Pkl-IN-1 inhibitor potency improvement

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PKI-IN-1

Cat. No.: S12858698

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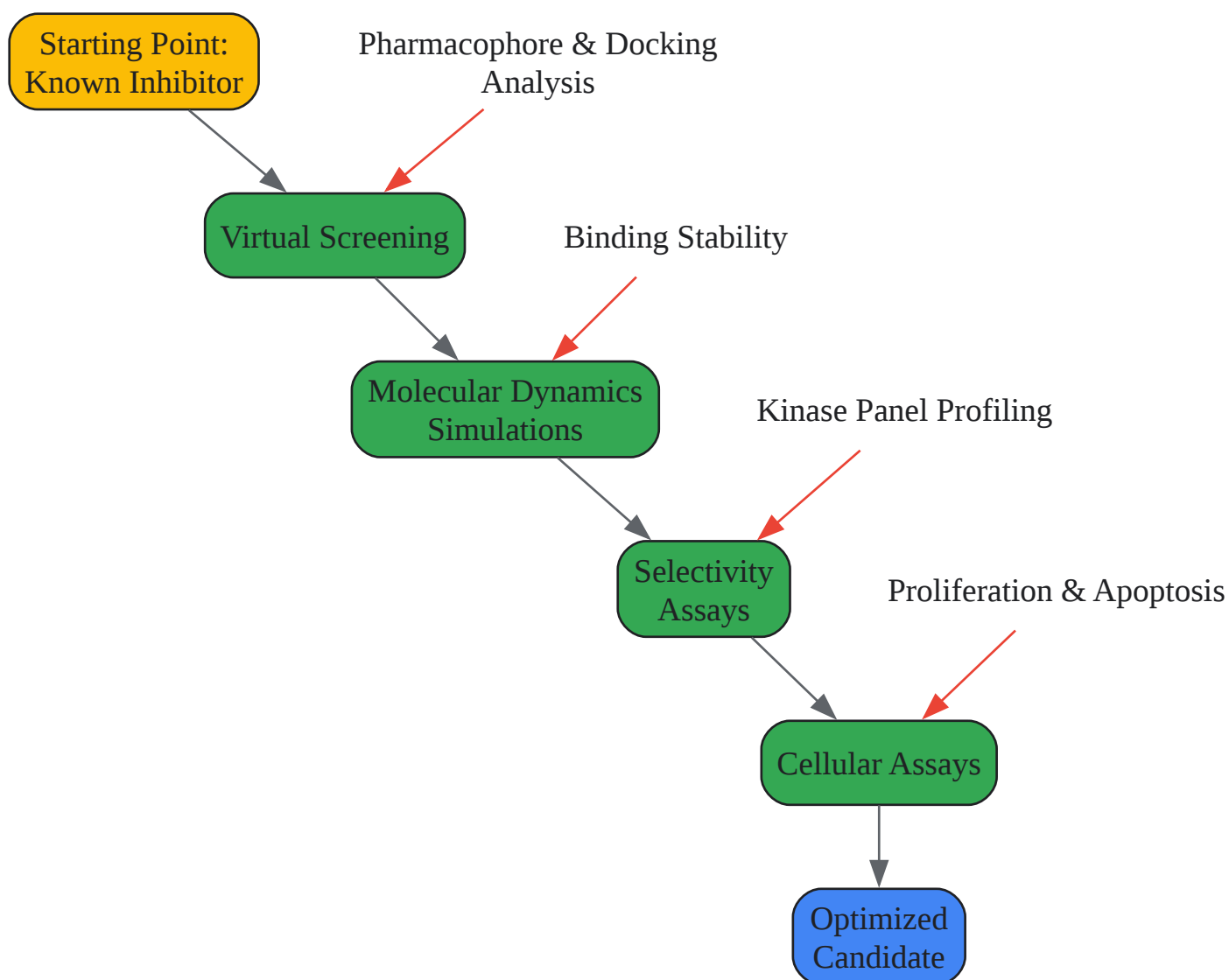
Basic Data on PKL-IN-1

The table below summarizes the key information found for the **PKL-IN-1** inhibitor.

Property	Description
Bioactivity	Potent pyruvate kinase L (PKL) inhibitor; IC ₅₀ of 0.07 μM for PKL and 0.18 μM for PKR subtypes; inhibits 96.6% of PKL activity at 10 μM [1].
Chemical Formula	C ₁₂ H ₈ O ₈ S [1]
Molar Mass	312.25 g/mol [1]

General Strategies for Kinase Inhibitor Optimization

While not specific to **PKL-IN-1**, the research on optimizing other inhibitors (like PLK1 inhibitors) highlights common approaches that are relevant in drug discovery [2] [3] [4]. The following workflow visualizes this general process.



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The key strategies reflected in the workflow include:

- **Virtual Screening:** Using computational methods like pharmacophore modeling and molecular docking to identify potential hit compounds from large libraries [2] [3].
- **Stability Assessment:** Employing Molecular Dynamics (MD) simulations to understand and optimize the stability of the inhibitor-protein complex [2] [5].
- **Selectivity Profiling:** Testing the inhibitor against a panel of kinases to ensure it selectively targets the intended kinase, reducing potential off-target effects [2] [4].
- **Cellular Efficacy Validation:** Conducting assays on relevant cancer cell lines to confirm that the inhibitor effectively suppresses cell proliferation [2] [6].

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